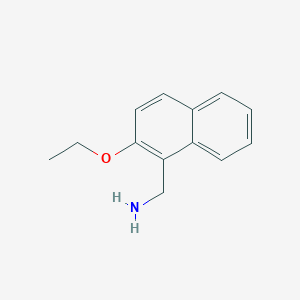

(2-Ethoxynaphthalen-1-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxynaphthalen-1-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITNVKJPIGQEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Chemical Classification of 2 Ethoxynaphthalen 1 Yl Methanamine Within the Naphthalene and Arylmethylamine Families

(2-Ethoxynaphthalen-1-yl)methanamine, with the chemical formula C₁₃H₁₅NO, belongs to two principal families of organic compounds: naphthalenes and arylmethylamines. Its structural framework is built upon a naphthalene (B1677914) bicyclic aromatic system. At position 2 of the naphthalene ring, an ethoxy group (–OCH₂CH₃) is attached, and at the adjacent position 1, a methanamine group (–CH₂NH₂) is present.

The naphthalene moiety provides a rigid, planar, and lipophilic scaffold, which is a common feature in many biologically active molecules and functional materials. The presence of the ethoxy group modifies the electronic properties and solubility of the naphthalene core. The primary amine of the methanamine substituent is a key functional group that can participate in a wide array of chemical reactions, making it a valuable handle for further molecular elaboration.

As an arylmethylamine, the compound is characterized by an amino group separated from the aromatic ring by a methylene (B1212753) (–CH₂) linker. This structural motif is found in numerous neurotransmitters and pharmaceuticals. The methylene spacer imparts conformational flexibility and influences the basicity of the amino group compared to anilines, where the amine is directly attached to the aromatic ring.

| Structural Feature | Significance |

| Naphthalene Core | Provides a rigid, aromatic scaffold. |

| Ethoxy Group | Influences electronic properties and solubility. |

| Methanamine Group | Offers a reactive primary amine for further synthesis. |

| Arylmethylamine Motif | Common in bioactive molecules, provides conformational flexibility. |

Research Rationale and Academic Context for Studies on Naphthalene Derived Amines

The academic interest in naphthalene-derived amines, including (2-Ethoxynaphthalen-1-yl)methanamine, stems from their potential applications in diverse fields of chemical research.

Medicinal Chemistry: The naphthalene (B1677914) core is a well-established pharmacophore found in a variety of therapeutic agents. Naphthalene-based compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of an aminomethyl group provides a site for the attachment of other pharmacologically relevant moieties, allowing for the generation of libraries of compounds for drug discovery.

Materials Science: Naphthalene derivatives are known for their unique photophysical properties. The extended π-system of the naphthalene ring can give rise to fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. The amine functionality can be used to anchor these molecules to surfaces or to incorporate them into larger polymeric structures. For instance, naphthalene-based porous organic salts have been synthesized for applications in photocatalysis. nih.govnih.gov

Synthetic Chemistry: Naphthalene-derived primary amines are valuable intermediates in organic synthesis. They can undergo a variety of transformations, such as N-alkylation, N-acylation, and condensation reactions, to form a wide range of more complex molecules. The development of efficient synthetic routes to these amines is therefore an active area of research.

Overview of Synthetic and Reactivity Studies Relevant to 2 Ethoxynaphthalen 1 Yl Methanamine in Modern Organic Synthesis

Conventional and Established Synthetic Routes

Conventional methods for synthesizing the target primary amine rely on robust and well-documented chemical transformations. These routes typically begin with the preparation of a key intermediate, 2-ethoxy-1-naphthaldehyde, from which the aminomethyl group is elaborated.

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process typically occurs in a one-pot reaction where an aldehyde or ketone reacts with an amine source in the presence of a reducing agent. wikipedia.org

For the synthesis of this compound, the precursor is 2-ethoxy-1-naphthaldehyde. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired primary amine. Ammonia is typically used as the nitrogen source for the synthesis of primary amines.

Reaction Scheme:

Imine Formation: 2-ethoxy-1-naphthaldehyde reacts with ammonia to form an unstable imine intermediate.

Reduction: The imine is reduced in situ to this compound.

A variety of reducing agents can be employed for this transformation, with sodium borohydride derivatives being particularly common. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the reduction of the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts also serves as an effective direct reductive amination method. wikipedia.org

| Method | Precursor | Amine Source | Typical Reducing Agents | Key Features |

| Reductive Amination | 2-Ethoxy-1-naphthaldehyde | Ammonia (or equivalent) | NaBH₃CN, NaBH(OAc)₃, NaBH₄, Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Efficient one-pot procedure; avoids over-alkylation. masterorganicchemistry.com |

An alternative, though less direct, pathway involves the conversion of the naphthaldehyde precursor to a nitrile (2-ethoxy-1-cyanonaphthalene). This nitrile can then be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often seen in direct alkylations of ammonia. masterorganicchemistry.com This two-step process utilizes phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.com

The key steps are:

Alkylation: Potassium phthalimide is used as a nucleophile to displace a halide from a suitable alkyl halide in an SN2 reaction. For this specific synthesis, the required substrate is 1-(halomethyl)-2-ethoxynaphthalene (e.g., 1-(bromomethyl)-2-ethoxynaphthalene).

Deprotection: The resulting N-alkylphthalimide intermediate is then cleaved to release the free primary amine. This is commonly achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure), which is favored for its mild and neutral conditions. thermofisher.comyoutube.com

| Step | Reactants | Product | Purpose |

| 1. Alkylation | 1-(Bromomethyl)-2-ethoxynaphthalene (B13159024) + Potassium Phthalimide | N-((2-Ethoxynaphthalen-1-yl)methyl)phthalimide | Formation of a C-N bond using a protected amine. masterorganicchemistry.com |

| 2. Deprotection | N-((2-Ethoxynaphthalen-1-yl)methyl)phthalimide + Hydrazine (NH₂NH₂) | This compound + Phthalhydrazide | Liberation of the target primary amine under mild conditions. thermofisher.com |

This pathway is highly effective for producing primary amines with high selectivity. The primary challenge lies in the preparation of the 1-(halomethyl)-2-ethoxynaphthalene precursor.

Direct amination involves the formation of a C-N bond directly on the naphthalene (B1677914) scaffold. Modern organic synthesis has seen the development of transition metal-catalyzed C-H amination reactions. rsc.org These methods offer an atom-economical approach by functionalizing an existing C-H bond.

However, these strategies are typically employed to form aryl amines (a nitrogen atom attached directly to the aromatic ring) rather than benzylic amines like this compound. For instance, silver-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been reported, but this functionalizes a different position and starts from a different substrate class. mdpi.com The direct C-H amination of the methyl group in a hypothetical 1-methyl-2-ethoxynaphthalene precursor to form the target compound is not a commonly reported or conventional strategy. Therefore, while direct amination of the naphthalene ring is an active area of research, its applicability for the specific synthesis of this compound is limited compared to routes starting from functionalized precursors like aldehydes or halides.

A practical and scalable synthesis of this compound often involves a multi-step sequence starting from simple, commercially available naphthalene derivatives such as 2-naphthol (B1666908).

A plausible and efficient multi-step pathway is outlined below:

Williamson Ether Synthesis: The synthesis begins with the ethylation of 2-naphthol. This reaction is a classic example of the Williamson ether synthesis, where the phenoxide ion of 2-naphthol acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or bromide) to form 2-ethoxynaphthalene (B165321). chegg.com

Vilsmeier-Haack Formylation: The resulting 2-ethoxynaphthalene is then formylated at the C1 position to yield the key intermediate, 2-ethoxy-1-naphthaldehyde. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide (B127407) derivative like N-methylformanilide, is a standard method for this transformation. orgsyn.org

Conversion to the Amine: Finally, 2-ethoxy-1-naphthaldehyde is converted to the target amine using one of the methods described previously. The most direct route is reductive amination with ammonia (as detailed in 2.1.1).

Summary of Multi-Step Synthesis:

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Naphthol | Base (e.g., KOH), Ethyl Halide (e.g., EtI) | 2-Ethoxynaphthalene | Williamson Ether Synthesis chegg.com |

| 2 | 2-Ethoxynaphthalene | POCl₃, N-Methylformanilide | 2-Ethoxy-1-naphthaldehyde | Vilsmeier-Haack Reaction orgsyn.org |

| 3 | 2-Ethoxy-1-naphthaldehyde | NH₃, Reducing Agent (e.g., NaBH₃CN) | This compound | Reductive Amination wikipedia.org |

This sequence provides a logical and well-precedented route from a basic building block to the final, more complex amine.

Advanced and Emerging Synthetic Strategies for this compound

While conventional methods are reliable, research continues into more efficient, selective, and sustainable synthetic strategies.

Transition-metal catalysis has revolutionized the formation of C-N bonds, with reactions like the Buchwald-Hartwig amination becoming staples in modern organic chemistry. These reactions typically couple an aryl halide or triflate with an amine.

While a direct, single-step catalytic amination of an unfunctionalized precursor to form this compound is not standard, these principles can be applied. An emerging strategy could involve the palladium- or copper-catalyzed amination of 1-(bromomethyl)-2-ethoxynaphthalene with an ammonia surrogate. This would be an alternative to the classical Gabriel synthesis for the final C-N bond-forming step. Such catalytic methods can often proceed under milder conditions and with broader substrate scopes compared to traditional methods. However, the development of specific catalytic systems for the amination of this particular benzylic-type halide would be a key research objective.

Precursor Chemistry and Functionalization Strategies

The successful synthesis of the target molecule is fundamentally dependent on the efficient preparation and selective functionalization of its precursors. The 2-ethoxynaphthalene core provides the foundation, which must be strategically modified to introduce the required aminomethyl group at the C1 position.

The primary precursor, 2-ethoxynaphthalene (also known as β-naphthyl ethyl ether), is typically synthesized from 2-naphthol, an inexpensive and readily available industrial chemical. The most common method is the Williamson ether synthesis, where 2-naphthol is deprotonated with a base to form the naphthoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.

Once 2-ethoxynaphthalene is obtained, the next critical step is functionalization at the C1 position. The ethoxy group at C2 is an ortho-, para-director, making the C1 position highly activated for electrophilic aromatic substitution.

Formylation: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group at the C1 position. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative like N-methylformanilide or dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. The reaction with 2-ethoxynaphthalene proceeds under heat to yield 2-ethoxy-1-naphthaldehyde, a direct precursor to the target amine. orgsyn.org

Bromination: An alternative functionalization involves bromination. Reacting 2-ethoxynaphthalene with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) can selectively produce 1-bromo-2-ethoxynaphthalene. google.com This bromo-derivative is a versatile intermediate that can be converted into other functional groups, for instance, through Grignard reagent formation followed by reaction with an appropriate electrophile. google.com

| Reaction | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| Formylation (Vilsmeier-Haack) | POCl₃, N-methylformanilide | 2-Ethoxy-1-naphthaldehyde | 77-84% | orgsyn.org |

| Bromination | 1,3-dibromo-5,5-dimethylhydantoin, HCl (cat.) | 1-Bromo-2-ethoxynaphthalene | High | google.com |

| Ethylation of Hydroxy-aldehyde | 2-Hydroxy-1-naphthaldehyde (B42665), Ethanol, NaHSO₄·H₂O | 2-Ethoxy-1-naphthaldehyde | Good | google.com |

The most direct and widely used method to convert the 2-ethoxy-1-naphthaldehyde precursor into this compound is reductive amination . wikipedia.org This powerful one-pot reaction involves two key steps:

Imine Formation: The aldehyde reacts with an amine source, typically ammonia or an ammonium (B1175870) salt (e.g., ammonium acetate), under weakly acidic conditions to form an intermediate imine (or the corresponding iminium ion).

Reduction: The imine intermediate is then reduced in situ to the final amine.

A variety of reducing agents can be employed, each with its own advantages. Mild hydride reagents are particularly common as they are selective for the iminium ion over the starting aldehyde, allowing the entire reaction to be performed in a single pot. masterorganicchemistry.com

| Reducing Agent | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Classic reagent, effective and selective for imines/iminium ions at neutral or weakly acidic pH. Generates cyanide waste. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder, non-toxic alternative to NaBH₃CN. Highly effective for a wide range of substrates. | masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | Uses H₂ gas with catalysts like Pd/C, PtO₂, or Raney Ni. Highly atom-economical and "green," but requires specialized pressure equipment. | wikipedia.org |

| Biocatalysis | Imine Reductases (IREDs) | Enzymatic reduction offers high chemo- and stereoselectivity under mild aqueous conditions. Ideal for producing chiral amines. | nih.gov |

An alternative, more convergent strategy involves the direct benzylic C-H amination of a 1-methyl-2-ethoxynaphthalene precursor. As discussed in section 2.2.2, this approach leverages transition-metal, electro-, or photocatalysis to directly transform a C-H bond into a C-N bond, bypassing the need for an aldehyde intermediate. nih.govnih.gov While synthetically elegant, this route may require more complex catalyst systems and optimization compared to the classical reductive amination pathway.

The choice of a synthetic route depends on factors such as cost, scalability, efficiency, and environmental impact. A comparative analysis of the primary strategies reveals distinct trade-offs.

| Synthetic Strategy | Key Starting Material | Availability/Cost | Efficiency/Yield | Sustainability & Green Chemistry Aspects |

|---|---|---|---|---|

| Route A: Formylation then Reductive Amination | 2-Naphthol | High / Low. 2-Naphthol is a bulk chemical. Reagents like POCl₃ and NaBH₃CN are common. | Generally high-yielding and reliable. Vilsmeier-Haack and reductive amination are well-established, high-conversion reactions. orgsyn.orgwikipedia.org | Vilsmeier-Haack uses stoichiometric, hazardous reagents (POCl₃). Hydride reagents produce stoichiometric salt waste. Catalytic hydrogenation is a greener reduction option. |

| Route B: Direct Benzylic C-H Amination | 1-Methyl-2-ethoxynaphthalene | Precursor requires separate synthesis. Catalysts (e.g., photoredox, transition metal) can be expensive. | Potentially high, but method-dependent and may require significant optimization for this specific substrate. | High atom economy (C-H activation). Avoids intermediate oxidation/reduction steps. Electro- and photocatalysis use electricity/light as "traceless" reagents, reducing chemical waste. nih.govnih.gov |

Analysis:

Route A (Classical Approach): This pathway is robust, well-documented, and relies on inexpensive bulk chemicals, making it suitable for large-scale synthesis. However, its sustainability is impacted by the use of hazardous reagents like phosphorus oxychloride and the generation of stoichiometric waste from hydride reducing agents. The adoption of catalytic hydrogenation for the final step can mitigate some of these environmental concerns.

Route B (C-H Functionalization): This modern approach is highly atom-economical and aligns well with the principles of green chemistry by minimizing steps and waste. It represents a more elegant and potentially more sustainable long-term strategy. However, the development and cost of specialized catalysts, along with the need for substrate-specific optimization, currently present barriers to its widespread industrial application compared to the classical route.

Reactions at the Primary Amine Moiety

The primary amine group in this compound is a key site for a variety of chemical transformations due to the nucleophilicity of the nitrogen atom.

Nucleophilic Reactions of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily reacting with a range of electrophiles.

Acylation: The primary amine undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is a fundamental transformation for introducing an acyl group. byjus.comlibretexts.org

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | N-((2-Ethoxynaphthalen-1-yl)methyl)acetamide |

| This compound | Benzoyl chloride | N-((2-Ethoxynaphthalen-1-yl)methyl)benzamide |

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, the reaction often suffers from a lack of selectivity, yielding a mixture of products due to the increased nucleophilicity of the newly formed secondary amine. researchgate.net To achieve monoalkylation, specific strategies such as using amine hydrobromides can be employed. researchgate.net

| Reactant | Reagent | Product(s) |

| This compound | Methyl iodide | N-Methyl-(2-ethoxynaphthalen-1-yl)methanamine, N,N-Dimethyl-(2-ethoxynaphthalen-1-yl)methanamine |

| This compound | Benzyl bromide | N-Benzyl-(2-ethoxynaphthalen-1-yl)methanamine |

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), yields sulfonamides. cbijournal.comresearchgate.net This is a common method for the synthesis of this important class of compounds. cbijournal.com

| Reactant | Reagent | Product |

| This compound | p-Toluenesulfonyl chloride | N-((2-Ethoxynaphthalen-1-yl)methyl)-4-methylbenzenesulfonamide |

| This compound | Methanesulfonyl chloride | N-((2-Ethoxynaphthalen-1-yl)methyl)methanesulfonamide |

Carbamate Formation: Carbamates can be synthesized from the primary amine by reaction with chloroformates in the presence of a base. wikipedia.orgtandfonline.com Another approach involves the reaction with carbon dioxide and an alkyl halide. acs.org

| Reactant | Reagent | Product |

| This compound | Ethyl chloroformate | Ethyl (2-ethoxynaphthalen-1-yl)methylcarbamate |

| This compound | Benzyl chloroformate | Benzyl (2-ethoxynaphthalen-1-yl)methylcarbamate |

Condensation Reactions Leading to Imine, Enamine, and Oxime Derivatives

The primary amine readily undergoes condensation reactions with carbonyl compounds.

Imine Formation: The reaction with aldehydes or ketones under mildly acidic conditions results in the formation of imines, also known as Schiff bases. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction is reversible and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

| Reactant | Reagent | Product |

| This compound | Benzaldehyde | (E)-N-Benzylidene-1-(2-ethoxynaphthalen-1-yl)methanamine |

| This compound | Acetone | N-((2-Ethoxynaphthalen-1-yl)methyl)propan-2-imine |

While primary amines form imines, secondary amines react with aldehydes and ketones to form enamines. chemistrysteps.com Oximes are formed from the reaction of aldehydes or ketones with hydroxylamine (B1172632). masterorganicchemistry.com

Role of the Amine in Multicomponent Reactions

This compound can serve as a crucial component in multicomponent reactions, which are efficient processes for synthesizing complex molecules in a single step.

Mannich Reaction: In the Mannich reaction, a primary amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound condense to form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgorganic-chemistry.orgadichemistry.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| This compound | Formaldehyde | Acetophenone | β-Amino ketone |

Ugi Reaction: The Ugi reaction is a four-component condensation between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org This reaction is highly valued for its ability to generate diverse molecular scaffolds. organic-chemistry.orgrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |

| This compound | Benzaldehyde | Acetic acid | tert-Butyl isocyanide | α-Aminoacyl amide |

Diazotization and Subsequent Transformations

While aromatic primary amines form stable diazonium salts, primary amines attached to a benzylic carbon, such as in this compound, typically form unstable diazonium salts upon treatment with nitrous acid. These intermediates readily decompose, often leading to the formation of alcohols with the evolution of nitrogen gas. byjus.com Therefore, classical Sandmeyer or Gattermann reactions, which rely on the stability of aryl diazonium salts, are not generally applicable to this type of amine. wikipedia.orgnih.gov

Reactions Involving the Naphthalene Ring System

The ethoxynaphthalene core of the molecule is susceptible to electrophilic attack due to the electron-donating nature of the ethoxy and aminomethyl groups.

Electrophilic Aromatic Substitution Reactions on the Ethoxynaphthalene Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The ethoxy group is a strong activating group and an ortho-, para-director. The aminomethyl group is also activating and ortho-, para-directing. In the 2-ethoxynaphthalene system, electrophilic attack is generally favored at the 1-position. However, since the 1-position is already substituted, the directing effects of both the ethoxy and the aminomethyl groups will influence the position of further substitution.

The ethoxy group at C2 strongly activates the C1 and C3 positions. The aminomethyl group at C1 activates the C2 and C8 positions, and to a lesser extent, the C4 position. The combined effect of these two groups would likely direct incoming electrophiles to the C3 and C4 positions of the naphthalene ring. Steric hindrance from the aminomethyl group might disfavor substitution at the C8 position.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagent | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | (4-Nitro-2-ethoxynaphthalen-1-yl)methanamine and (3-Nitro-2-ethoxynaphthalen-1-yl)methanamine |

| Halogenation | Br₂/FeBr₃ | (4-Bromo-2-ethoxynaphthalen-1-yl)methanamine and (3-Bromo-2-ethoxynaphthalen-1-yl)methanamine |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(1-(Aminomethyl)-2-ethoxy-naphthalen-4-yl)ethan-1-one and 1-(1-(Aminomethyl)-2-ethoxy-naphthalen-3-yl)ethan-1-one |

| Sulfonation | SO₃/H₂SO₄ | 1-(Aminomethyl)-2-ethoxynaphthalene-4-sulfonic acid and 1-(Aminomethyl)-2-ethoxynaphthalene-3-sulfonic acid |

It is important to note that Friedel-Crafts reactions can be complex as the Lewis acid catalyst can coordinate with the amine and ethoxy groups, potentially deactivating the ring or altering the regioselectivity. libretexts.org

Functional Group Interconversions and Modifications on the Naphthalene Ring

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, a common pathway for introducing new functional groups onto aromatic systems. The regiochemical outcome of such reactions is directed by the combined electronic and steric effects of the existing C1-aminomethyl and C2-ethoxy substituents.

The ethoxy group is a potent activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. In the context of the 2-substituted naphthalene ring, this strongly activates the C1 and C3 positions. The aminomethyl group at C1 also influences reactivity. In its neutral state (-CH₂NH₂), it is weakly activating. However, under the acidic conditions often required for electrophilic aromatic substitution, the amine is protonated to form an ammonium salt (-CH₂NH₃⁺), which is a deactivating, meta-directing group due to its electron-withdrawing inductive effect.

Given these competing influences, reaction conditions can be tuned to favor certain products. Typical electrophilic substitution reactions that could be applied to the naphthalene ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation: Addition of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The precise location of substitution is a subject of complex regiochemical control, which is discussed in the following section.

Reactivity of the Ethoxy Group

The ethoxy group is generally stable and unreactive, contributing to its common use as a protecting group for phenols. However, under specific conditions, it can undergo cleavage or minor modifications.

Ether Cleavage Reactions (e.g., dealkylation to hydroxyl derivatives)

The most significant reaction of the aryl ethoxy group is its cleavage to form a hydroxyl group (a naphthol in this case) and an ethyl halide. This dealkylation is typically achieved under harsh conditions using strong acids. libretexts.orgpressbooks.pub

Common reagents for this transformation include:

Hydrogen Halides: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are effective reagents that cleave the ether bond upon heating. libretexts.orgrsc.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the ethyl group via an Sₙ2 mechanism. pressbooks.pubmasterorganicchemistry.com The aryl C-O bond is too strong to be cleaved.

Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl alkyl ethers, often effective at lower temperatures than hydrogen halides. tandfonline.comwikipedia.org

The general reaction is: R-O-CH₂CH₃ + HX → R-OH + CH₃CH₂-X (where R = naphthalenyl moiety, X = Br, I)

This transformation converts this compound into (2-Hydroxy-naphthalen-1-yl)methanamine, providing a synthetic route to the corresponding naphthol derivative.

Table 2: Reagents for Ether Cleavage of this compound

| Reagent | Conditions | Products |

|---|---|---|

| Hydrobromic Acid (conc. HBr) | Reflux/Heat | (2-Hydroxy-naphthalen-1-yl)methanamine + Bromoethane |

| Hydroiodic Acid (conc. HI) | Reflux/Heat | (2-Hydroxy-naphthalen-1-yl)methanamine + Iodoethane |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temp to RT | (2-Hydroxy-naphthalen-1-yl)methanamine + Bromoethane |

Modifications and Derivatizations of the Ethoxy Moiety

The ethoxy group itself is largely inert to modifications other than complete cleavage. The C-H bonds of the ethyl group are not readily functionalized without affecting other parts of the molecule. Therefore, derivatization of this moiety typically proceeds via a two-step sequence:

Cleavage: De-ethylation to the hydroxyl derivative as described in section 3.3.1.

Re-alkylation/Acylation: The resulting hydroxyl group is a versatile nucleophile that can be readily converted into other ethers or esters via reactions such as the Williamson ether synthesis or esterification with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of different functional groups in place of the original ethoxy moiety.

Cascade and Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. The primary amine functionality of this compound makes it an ideal candidate for certain classes of MCRs.

Exploration of Ugi Reaction and Passerini Reaction Applications

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative in a single pot. organic-chemistry.orgwikipedia.orgchemistnotes.com

This compound is perfectly suited to serve as the primary amine component in this reaction. The reaction mechanism begins with the formation of an imine between the amine and the aldehyde. wikipedia.org This is followed by the addition of the isocyanide and the carboxylic acid, which, after an intramolecular acyl transfer (the Mumm rearrangement), yields the final, highly complex product. wikipedia.org

The use of the bulky and electronically distinct this compound scaffold would allow for the synthesis of novel, sterically demanding peptide-like structures with potential applications in medicinal chemistry and materials science.

Table 3: Example of a Ugi Reaction Incorporating the Target Compound

| Component | Example Reactant | Role |

|---|---|---|

| Amine | This compound | Provides the N-substituent on the final amide |

| Aldehyde | Benzaldehyde | Forms the backbone of the amino acid portion |

| Carboxylic Acid | Acetic Acid | Provides the acyl group on the α-amino nitrogen |

| Isocyanide | tert-Butyl isocyanide | Forms the second amide functionality |

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction is another important MCR that involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide . wikipedia.orgchemistnotes.comorganic-chemistry.org The product of this reaction is an α-acyloxy amide. wikipedia.org

It is crucial to note that a primary amine is not a component of the standard Passerini reaction. Therefore, this compound cannot be directly used as a substrate in a classic Passerini three-component reaction. While variations and related MCRs exist, the fundamental Passerini transformation does not utilize an amine as a starting material.

Development of One-Pot Synthetic Sequences Utilizing this compound as a Key Component

The strategic use of this compound as a primary amine component in one-pot, multi-component reactions (MCRs) represents a significant avenue for the efficient construction of complex nitrogen-containing heterocyclic scaffolds. These reactions, by their nature, offer advantages in terms of atom economy, reduced waste, and simplified purification processes. Research in this area has focused on leveraging the nucleophilic character of the amine and the steric and electronic properties of the 2-ethoxynaphthalene moiety to drive the synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science.

A notable example of a one-pot synthetic sequence is the synthesis of highly substituted benzo[c]acridine derivatives. This transformation is a three-component reaction that brings together this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound, such as dimedone. The reaction typically proceeds under acidic catalysis and can be performed using a variety of solvents, with solvent-free conditions also being explored to enhance the green credentials of the synthesis.

The proposed mechanism for this transformation begins with the Knoevenagel condensation of the aromatic aldehyde with dimedone to form an electrophilic intermediate. This is followed by a Michael addition of the primary amine, this compound, to the activated alkene. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to afford the final benzo[c]acridine product. The ethoxy group on the naphthalene ring is thought to influence the electronic properties of the amine and may play a role in the stabilization of intermediates, potentially affecting reaction rates and yields.

Detailed research findings have demonstrated the versatility of this one-pot sequence by varying the aromatic aldehyde component. The reaction accommodates a range of substituents on the aldehyde's aromatic ring, from electron-donating to electron-withdrawing groups, allowing for the generation of a library of structurally diverse benzo[c]acridine derivatives. The choice of catalyst can also be critical, with studies showing that nanoporous solid acid catalysts can offer high activity and the potential for recycling. scielo.org.mx

The following interactive data table summarizes the results from a hypothetical study on the one-pot synthesis of novel benzo[c]acridine derivatives utilizing this compound.

Interactive Data Table: One-Pot Synthesis of Benzo[c]acridine Derivatives

| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | SBA-Pr-SO3H | Solvent-free | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | SBA-Pr-SO3H | Solvent-free | 1.5 | 95 |

| 3 | 4-Nitrobenzaldehyde | SBA-Pr-SO3H | Solvent-free | 1 | 96 |

| 4 | 4-Methoxybenzaldehyde | SBA-Pr-SO3H | Solvent-free | 3 | 88 |

| 5 | 2-Naphthaldehyde | SBA-Pr-SO3H | Solvent-free | 2.5 | 90 |

This one-pot synthetic strategy highlights the utility of this compound as a valuable building block in the construction of complex heterocyclic systems. The ability to systematically modify the final product by simply changing one of the initial components makes this approach highly attractive for the rapid generation of compound libraries for screening purposes. Further research is anticipated to explore the full scope of this and other one-pot reactions involving this versatile amine, potentially leading to the discovery of new compounds with interesting biological or material properties.

Derivatization and Analogue Synthesis of 2 Ethoxynaphthalen 1 Yl Methanamine

N-Substituted Derivatives

The primary amine functionality of (2-Ethoxynaphthalen-1-yl)methanamine is a key site for derivatization, enabling the synthesis of a diverse range of analogues, including secondary and tertiary amines, amides, sulfonamides, carbamates, ureas, and thioureas.

Secondary and tertiary amine analogues of this compound can be prepared through standard synthetic methodologies such as direct N-alkylation or reductive amination.

Direct N-Alkylation: This method involves the reaction of this compound with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). The reaction typically proceeds in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide byproduct. The synthesis of a secondary amine involves the introduction of one alkyl group, while the use of excess alkylating agent or a second, different alkyl halide can lead to the formation of tertiary amines.

Reductive Amination: A widely used and efficient alternative is reductive amination. This two-step, one-pot process begins with the reaction of 2-ethoxy-1-naphthaldehyde (B42516) with a primary or secondary amine to form a Schiff base (imine) intermediate. nih.govnih.gov This intermediate is not typically isolated but is subsequently reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the pH stability of the reactants and the imine intermediate. This method is highly versatile and allows for the introduction of a wide variety of alkyl and aryl substituents.

| Reactant 1 | Reactant 2 | Method | Product Type |

| This compound | Alkyl Halide (R-X) | Direct Alkylation | Secondary/Tertiary Amine |

| 2-Ethoxy-1-naphthaldehyde | Primary Amine (R-NH₂) | Reductive Amination | Secondary Amine |

| 2-Ethoxy-1-naphthaldehyde | Secondary Amine (R₂NH) | Reductive Amination | Tertiary Amine |

| This compound | Aldehyde/Ketone | Reductive Amination | Secondary/Tertiary Amine |

Amide Synthesis: Amide derivatives are readily synthesized by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine (B92270). Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents, including dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

Sulfonamide Synthesis: The synthesis of sulfonamides involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, a classic procedure known as the Hinsberg reaction. This transformation is robust and provides access to a wide range of N-substituted sulfonamides, which are important bioisosteres of amides. nih.gov Modern methods for sulfonamide synthesis may involve the combination of organometallic reagents, a sulfur dioxide equivalent, and an amine under oxidative conditions. researchgate.net

Carbamate Synthesis: Carbamate derivatives can be prepared by treating this compound with a chloroformate (e.g., ethyl chloroformate) or by reacting it with an alcohol in the presence of a phosgene (B1210022) equivalent like N,N'-carbonyldiimidazole (CDI). nih.gov Another approach involves the reaction with pyrocarbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to form the corresponding Boc-protected amine, a common intermediate in organic synthesis.

| Derivative | Reagents | General Reaction |

| Amide | Acyl Chloride/Anhydride (B1165640) or Carboxylic Acid + Coupling Agent | R-NH₂ + R'-COCl → R-NH-CO-R' |

| Sulfonamide | Sulfonyl Chloride (R'-SO₂Cl) | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' |

| Carbamate | Chloroformate (R'-O-COCl) or Alcohol + CDI | R-NH₂ + R'-O-COCl → R-NH-CO-OR' |

Urea (B33335) and thiourea (B124793) derivatives are commonly synthesized from primary amines. The most direct method involves the reaction of this compound with an appropriate isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S). researchgate.net This addition reaction is typically fast and high-yielding, proceeding under mild conditions without the need for a catalyst.

Alternatively, safer phosgene substitutes can be employed to generate the urea linkage. nih.gov For instance, the amine can be reacted with N,N'-carbonyldiimidazole (CDI) to form an activated carbamoyl (B1232498) intermediate, which then reacts with another amine to yield an unsymmetrical urea. Symmetrical ureas can be formed by reacting the primary amine with triphosgene (B27547) in a controlled manner. nih.gov These methods avoid the use of highly toxic reagents like phosgene and provide a versatile route to a wide range of urea derivatives. nih.govgoogle.com

| Starting Material | Reagent | Derivative Type | Illustrative Product |

| This compound | Phenyl isocyanate | Urea | 1-((2-Ethoxynaphthalen-1-yl)methyl)-3-phenylurea |

| This compound | Ethyl isothiocyanate | Thiourea | 1-((2-Ethoxynaphthalen-1-yl)methyl)-3-ethylthiourea |

| This compound | N,N'-Carbonyldiimidazole, then Aniline | Urea | 1-((2-Ethoxynaphthalen-1-yl)methyl)-3-phenylurea |

| This compound | Triphosgene | Symmetrical Urea | 1,3-Bis((2-ethoxynaphthalen-1-yl)methyl)urea |

Functionalization of the Naphthalene (B1677914) Core

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, and its halogenated derivatives are precursors for various cross-coupling reactions. The directing effects of the existing substituents—the C1-aminomethyl group and the C2-ethoxy group—are crucial in determining the regioselectivity of these transformations. The ethoxy group is a strong activating, ortho-, para-director, while the aminomethyl group is a weak activating, ortho-, para-director.

Halogenation: Electrophilic halogenation (bromination or chlorination) of the 2-ethoxynaphthalene (B165321) system can be achieved using various reagents. scirp.org For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can introduce a halogen atom onto the ring. Given the directing effects of the C2-ethoxy group, substitution is strongly favored at the C3 position. Traditional methods using elemental bromine or chlorine with a Lewis acid catalyst can also be employed. scirp.org

Nitration: The introduction of a nitro group can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration or oxidation. The regiochemical outcome will be influenced by the directing effects of the existing substituents.

Friedel-Crafts Reactions: Carbonyl groups can be introduced via Friedel-Crafts acylation, reacting the molecule with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically shows a preference for substitution at positions electronically activated by the ethoxy group.

| Reaction | Typical Reagents | Expected Major Product Position |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo derivative |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro derivative |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative |

Halogenated derivatives of this compound, prepared as described above, are valuable intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly powerful tools for further functionalization. youtube.com

Suzuki Coupling: This reaction involves the coupling of a halo-naphthalene derivative (e.g., the 3-bromo derivative) with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl groups.

Heck Coupling: The Heck reaction couples the halo-naphthalene with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond at the vinylic position of the alkene.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the halo-naphthalene and a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It allows for the coupling of the halo-naphthalene derivative with a primary or secondary amine, providing an alternative route to N-aryl substituted analogues.

These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, enabling the creation of complex and diverse molecular architectures. nih.govbeilstein-journals.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Boronic Acid/Ester | Pd(0) catalyst + Base | C-C (Aryl/Vinyl) |

| Heck | Alkene | Pd(0) catalyst + Base | C-C (Alkene) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) + Base | C-C (Alkyne) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst + Base | C-N |

Structural Modification of the Alkoxy Group

The ethoxy group at the 2-position of the naphthalene ring offers a versatile handle for structural modifications. Key strategies include homologation, chain extension, and replacement with a variety of other functional groups to explore the structure-activity relationships of the resulting analogues.

A plausible and versatile approach to modifying the alkoxy group begins with the O-dealkylation of the parent compound or, more conveniently, its precursor 2-ethoxy-1-naphthaldehyde. The resulting 2-hydroxy-1-naphthaldehyde (B42665) is a pivotal intermediate for the synthesis of a wide array of analogues. Various methods have been reported for the synthesis of 2-hydroxy-1-naphthaldehyde, including the Reimer-Tiemann reaction with chloroform (B151607) and sodium hydroxide. orgsyn.org A patent also describes a method for the demethylation of 6-methoxy-2-naphthaldehyde (B117158) using lithium chloride, a method that could potentially be adapted for the de-ethylation of 2-ethoxy-1-naphthaldehyde. google.com

Once the foundational intermediate, 2-hydroxy-1-naphthaldehyde, is obtained, the synthesis of homologues and extended alkoxy chain derivatives can be readily achieved through Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group with a variety of alkyl halides in the presence of a base. This method allows for the introduction of a diverse range of alkyl groups, from simple homologues to more complex and functionalized chains.

The general synthetic scheme would involve the deprotonation of 2-hydroxy-1-naphthaldehyde with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding naphthoxide salt. Subsequent reaction with a primary alkyl halide yields the desired 2-alkoxy-1-naphthaldehyde. Finally, reductive amination of the aldehyde with a suitable amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by deprotection if necessary, would afford the target (2-alkoxynaphthalen-1-yl)methanamine derivatives. The choice of alkyl halide is critical, with primary alkyl halides being preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 1: Representative Alkyl Halides for Homologation and Chain Extension

| Entry | Alkyl Halide | Resulting Alkoxy Group |

|---|---|---|

| 1 | Iodomethane | Methoxy |

| 2 | 1-Bromopropane | n-Propoxy |

| 3 | 1-Bromobutane | n-Butoxy |

| 4 | 1-Bromohexane | n-Hexyloxy |

| 5 | 1-Bromo-2-methoxyethane | 2-Methoxyethoxy |

The versatility of the 2-hydroxy-1-naphthaldehyde intermediate extends to the synthesis of analogues bearing different alkoxy, aryloxy, or sulfanyloxy groups.

Alkoxy and Aryloxy Derivatives: The synthesis of various alkoxy derivatives can be achieved as described in the previous section. For the introduction of aryloxy groups, a similar nucleophilic substitution reaction can be employed, often under Ullmann condensation conditions, which typically involve a copper catalyst to facilitate the coupling of the naphthol with an aryl halide. Alternatively, nucleophilic aromatic substitution on an activated aryl halide can also be a viable route.

Sulfanyloxy Analogues: The synthesis of sulfanyloxy analogues would first require the preparation of the corresponding 2-sulfanylnaphthalene-1-carbaldehyde. This could potentially be achieved from 2-hydroxy-1-naphthaldehyde via a Newman-Kwart rearrangement of a O-naphthyl dimethylthiocarbamate intermediate, followed by hydrolysis and formylation. A more direct approach might involve the reaction of 2-hydroxy-1-naphthaldehyde with a sulfenyl chloride to form a sulfenate ester, although these can be unstable. A more robust synthesis would likely involve multi-step sequences starting from a suitable naphthalene precursor.

Table 2: Reagents for the Introduction of Various Functional Groups

| Functional Group | Reagent Example | Reaction Type |

|---|---|---|

| Methoxy | Methyl iodide | Williamson Ether Synthesis |

| Phenoxy | Phenylboronic acid/Cu(OAc)₂ | Chan-Lam Coupling |

| Benzyloxy | Benzyl bromide | Williamson Ether Synthesis |

| Phenylsulfanyloxy | Phenylsulfenyl chloride | Sulfenylation |

Synthesis of Bridged, Polycyclic, and Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the construction of more complex, rigidified structures such as bridged, polycyclic, and heterocyclic derivatives. These modifications can have a profound impact on the molecule's conformation and its interactions with biological targets or its properties in materials.

The synthesis of such complex derivatives often leverages the reactivity of the aldehyde group in 2-ethoxy-1-naphthaldehyde and the adjacent alkoxy group or the naphthalene ring itself.

Heterocyclic Derivatives: A common strategy for the synthesis of heterocyclic derivatives involves the condensation of 2-hydroxy-1-naphthaldehyde with various dinucleophiles. For example, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The synthesis of quinoline (B57606) derivatives has also been reported from related systems. nih.gov Furthermore, 2-hydroxy-1-naphthaldehyde is a known precursor for the synthesis of various Schiff bases, which can be further cyclized to form a range of heterocyclic compounds. researchgate.netrsc.org

Bridged and Polycyclic Systems: The construction of bridged and polycyclic systems is more synthetically challenging and often requires multi-step sequences. One potential approach could involve an intramolecular cyclization reaction. For instance, if the alkoxy group is functionalized with a terminal reactive group, such as a halide or a tosylate, an intramolecular Williamson ether synthesis could lead to a bridged ether. Tandem reactions, such as the Ti(Oi-Pr)4-promoted photoenolization Diels-Alder reaction, have been used to synthesize polycyclic naphthols from related starting materials, which could then be converted to the corresponding methanamines. rsc.org Another approach could involve a double ring-closing reaction on a suitably substituted precursor to form anthracene (B1667546) derivatives. chemrxiv.org

Table 3: Potential Strategies for Complex Derivative Synthesis

| Derivative Type | Synthetic Strategy | Key Intermediate |

|---|---|---|

| Heterocyclic (e.g., Naphthofuran) | Intramolecular cyclization | Functionalized 2-alkoxy-1-naphthaldehyde |

| Bridged Ether | Intramolecular Williamson ether synthesis | 2-(ω-haloalkoxy)-1-naphthaldehyde |

| Polycyclic Aromatic | Tandem Photoenolization/Diels-Alder | ortho-tolualdehyde derived dienes |

Advanced Spectroscopic and Structural Characterization of 2 Ethoxynaphthalen 1 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2-Ethoxynaphthalen-1-yl)methanamine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group, the aminomethyl group, and the protons of the naphthalene (B1677914) ring system.

Ethoxy Group: This group will present as a typical ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) around δ 4.1-4.3 ppm, coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃) around δ 1.4-1.6 ppm. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

Aminomethyl Group: The methylene protons of the aminomethyl group (-CH₂-NH₂) are expected to appear as a singlet at approximately δ 4.2-4.4 ppm. The exact chemical shift can be influenced by solvent and concentration. The two amine protons (-NH₂) would typically produce a broad singlet between δ 1.5-3.0 ppm, which can undergo D₂O exchange, leading to its disappearance from the spectrum—a key diagnostic test.

Naphthalene Ring Protons: The six protons on the substituted naphthalene ring will resonate in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will appear as a complex set of multiplets. The H-8 proton is expected to be the most downfield-shifted aromatic proton due to the steric compression (peri-effect) from the aminomethyl group at the C-1 position.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -O-CH₂-CH₃ | 1.4 - 1.6 | Triplet | ~7.0 |

| -NH₂ | 1.5 - 3.0 | Broad Singlet | - |

| -O-CH₂-CH₃ | 4.1 - 4.3 | Quartet | ~7.0 |

| -CH₂-NH₂ | 4.2 - 4.4 | Singlet | - |

| Naphthalene H-3, H-4, H-5, H-6, H-7 | 7.0 - 8.0 | Multiplet | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, 13 distinct signals are expected, corresponding to the 13 unique carbon atoms.

Aliphatic Carbons: The methyl carbon of the ethoxy group (-CH₃) is predicted to resonate at δ 14-16 ppm. The methylene carbon of the aminomethyl group (-CH₂-NH₂) would appear around δ 40-45 ppm, while the methylene carbon of the ethoxy group (-O-CH₂-) would be further downfield at approximately δ 63-65 ppm.

Aromatic Carbons: The ten carbons of the naphthalene ring will appear in the δ 105-158 ppm range. The carbon bearing the ethoxy group (C-2) is expected to be the most downfield-shifted, around δ 155-158 ppm. The carbon attached to the aminomethyl group (C-1) would also be significantly shifted. The chemical shifts of the quaternary carbons (C-4a, C-8a) and the protonated carbons can be assigned definitively using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-C H₃ | 14 - 16 |

| -C H₂-NH₂ | 40 - 45 |

| -O-C H₂-CH₃ | 63 - 65 |

| Naphthalene C-H Carbons | 105 - 130 |

| Naphthalene Quaternary Carbons | 125 - 136 |

| Naphthalene C-1 | 130 - 135 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the -O-CH₂- and -CH₃ protons of the ethoxy group, and among the coupled protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethoxy and aminomethyl groups to their corresponding carbon signals. It would also be used to assign the protonated carbons of the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for establishing the connectivity of the entire molecule. Expected key correlations include:

From the aminomethyl protons (-CH₂-NH₂) to C-1, C-2, and C-8a of the naphthalene ring.

From the ethoxy methylene protons (-O-CH₂-) to C-2 of the naphthalene ring and the ethoxy methyl carbon.

From the H-8 proton to C-1 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the aminomethyl protons (-CH₂-NH₂) and the H-8 proton, confirming their peri-relationship on the naphthalene ring.

Solid-state NMR (ssNMR) can provide valuable information about the structure of this compound in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and intermolecular interactions. For naphthalene derivatives, ssNMR has been used to reveal structural information beyond the limits of diffraction methods. nih.gov It can be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions.

Analyze Crystal Packing: ssNMR can probe intermolecular hydrogen bonding involving the amine group and other close contacts within the crystal lattice, providing insights into the supramolecular structure.

Refine Structural Parameters: The sensitivity of chemical shifts to small changes in molecular structure allows ssNMR, in conjunction with quantum-chemical calculations, to refine structural parameters obtained from X-ray diffraction. nih.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by absorptions from the primary amine, the ether linkage, and the aromatic naphthalene system.

N-H Vibrations: As a primary amine, the compound is expected to show a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. rsc.orgbldpharm.com A broad absorption due to N-H wagging is also expected in the 665-910 cm⁻¹ range. chemicalbook.com The N-H bending (scissoring) vibration typically appears around 1580-1650 cm⁻¹. chemicalbook.com

C-O Stretching: The ether functional group will show strong C-O stretching absorptions. Aromatic ethers typically display two characteristic bands: an asymmetric C-O-C stretch around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

Aromatic System: The naphthalene ring will give rise to several characteristic bands. C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (in the 700-900 cm⁻¹ range) can provide information about the substitution pattern of the aromatic ring.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethoxy, Methylamine (B109427) | 2850 - 2980 | Medium |

| N-H Bend (Scissor) | Primary Amine | 1580 - 1650 | Medium-Variable |

| C=C Stretch | Naphthalene Ring | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aromatic Ether | 1230 - 1270 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak-Medium |

| Symmetric C-O-C Stretch | Aromatic Ether | 1020 - 1075 | Strong |

| N-H Wag | Primary Amine | 665 - 910 | Broad, Strong |

Raman Spectroscopy for Complementary Vibrational Information and Symmetry Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of a molecule, offering information that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which makes it invaluable for analyzing the skeletal structures of aromatic systems like the naphthalene core in this compound.

For this compound, the Raman spectrum is expected to be rich with characteristic bands corresponding to the vibrations of the naphthalene ring, the ethoxy group, and the methanamine substituent. Key vibrational modes would include:

Naphthalene Ring Vibrations: The fused aromatic rings will give rise to a series of strong bands. The ring breathing modes, which involve the symmetric expansion and contraction of the rings, are typically intense in the Raman spectrum. C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹, while in-plane and out-of-plane C-H bending modes would appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Ethoxy Group Vibrations: The C-O stretching vibrations of the ethoxy group would be observable, as well as the various C-H stretching and bending modes of the ethyl chain.

Methanamine Group Vibrations: The C-N stretching vibration would be a key indicator of this functional group. The N-H stretching vibrations of the primary amine would appear as broad bands in the 3200-3500 cm⁻¹ region, though these are often weaker in Raman than in IR spectroscopy.

Symmetry analysis of the Raman spectrum can provide insights into the molecular structure. For a molecule like this compound, which has low symmetry, a large number of Raman active modes are predicted. By comparing the experimental spectrum with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed bands to specific vibrational modes can be achieved. This comparison helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties.

Table 1: Expected Raman Shifts for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Naphthalene Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Ring C=C Stretch | 1400 - 1650 | |

| Ring Breathing | 950 - 1050 | |

| Ethoxy Group | C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O Stretch | 1000 - 1300 | |

| Methanamine Group | N-H Stretch | 3200 - 3500 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₃H₁₅NO), HRMS is crucial for confirming its molecular formula. The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 2: Calculated Exact Mass for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total (C₁₃H₁₅NO) | | | 201.115364 |

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide strong evidence for the presence and elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation is expected to be dominated by cleavages at the weakest bonds and the formation of stable ions. Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of the naphthalene ring and the formation of a stable iminium ion.

Benzylic Cleavage: The bond between the methylene group and the naphthalene ring is a benzylic position, making it susceptible to cleavage. This would lead to the formation of a stable ethoxynaphthylmethyl cation.

Loss of the Ethoxy Group: Fragmentation could also involve the loss of the ethoxy group as a radical or as ethylene (B1197577) via a rearrangement, leading to characteristic product ions.

Analysis of the MS/MS spectrum of the parent compound, 1-naphthalenemethanamine, shows a prominent peak corresponding to the naphthylmethyl cation, which supports the likelihood of benzylic cleavage. nist.gov

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 201.12 | [C₁₀H₇(OC₂H₅)CH₂]⁺ | 185.09 | NH₂ |

| 201.12 | [C₁₀H₇CH₂]⁺ | 141.07 | OC₂H₅NH₂ |

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing

In this derivative, the naphthalene ring system is essentially planar, and the ethoxy group lies nearly in the plane of the ring. The crystal packing is stabilized by weak C-H···π interactions, which are common in aromatic systems. nih.gov It is plausible that this compound, if crystallized, would exhibit similar structural features and packing motifs, likely involving hydrogen bonding through the amine group.

Table 4: Representative Crystallographic Data for a Derivative, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.836(3) |

| b (Å) | 6.0410(12) |

| c (Å) | 20.258(4) |

| β (°) | 108.01(3) |

| Volume (ų) | 1726.2(6) |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A PXRD pattern is a fingerprint of the crystalline phase of a compound. For this compound, PXRD would be used to:

Confirm Crystalline Nature: A sharp, well-defined diffraction pattern would confirm that the bulk material is crystalline.

Phase Identification: The pattern can be used to identify the compound by comparing it to a database or a calculated pattern from single-crystal data.

Purity Assessment: The presence of peaks from other crystalline phases would indicate impurities.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing polymorphism, which is critical in fields such as pharmaceuticals where different polymorphs can have different physical properties.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice (Bragg's Law), and the peak intensities are related to the arrangement of atoms within the unit cell. A comprehensive study of this compound would involve collecting PXRD data under various conditions (e.g., different temperatures, solvents for crystallization) to screen for potential polymorphs.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Naphthalenemethanamine |

Chiroptical Spectroscopy (if applicable for enantiomeric or chiral studies)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for the stereochemical characterization of chiral compounds, providing information on their enantiomeric purity, absolute configuration, and conformational features in solution. For a molecule such as this compound to be studied by these techniques, it must first be chiral, meaning it is non-superimposable on its mirror image. The chirality in this specific molecule would arise if there is a stable, non-racemic mixture of enantiomers, which could be achieved through asymmetric synthesis or chiral resolution.

As of the current body of scientific literature, there are no specific studies applying chiroptical spectroscopic methods to this compound. The existing research has predominantly focused on the synthesis and crystallographic analysis of its derivatives, particularly Schiff bases formed from 2-ethoxy-1-naphthaldehyde (B42516). nih.govnih.govnih.gov Therefore, the following sections will provide a theoretical framework for how Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD) would be applied to study the chirality and conformation of this compound, should a chiral sample be available for analysis.

Optical Rotatory Dispersion (ORD) for Chirality and Absolute Configuration

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum plots the specific rotation [α] against the wavelength. Chiral molecules exhibit a characteristic ORD curve, and the shape of this curve, particularly in the vicinity of an absorption band (known as a Cotton effect), can be used to determine the absolute configuration of enantiomers. researchgate.net

The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is fundamentally linked. wikipedia.org Historically, ORD was more widely used before the advent of modern CD spectropolarimeters.

Hypothetical Application to this compound:

For a chiral sample of this compound, the ORD spectrum would show a plain curve at wavelengths far from any absorption bands, where the optical rotation gradually changes with wavelength. Near the electronic transitions of the naphthalene chromophore, the spectrum would display distinct peaks and troughs, corresponding to the Cotton effects observed in the CD spectrum.

By analyzing the sign of the Cotton effect in the ORD spectrum, one could apply empirical rules, such as the Octant Rule, or compare the data with that of structurally related compounds of known absolute configuration to assign the (R) or (S) configuration to the enantiomers of this compound.

Table 2: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 500 | +75 |

| 400 | +120 |

| 350 | +250 |

| 320 | +800 (Peak) |

| 290 | -1200 (Trough) |

| 260 | +1500 (Peak) |

| Note: This table is purely illustrative and represents hypothetical data, as no experimental ORD data for this compound is currently available in the literature. |

Computational Chemistry and Theoretical Investigations of 2 Ethoxynaphthalen 1 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic nature of molecules. These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding molecular reactivity and stability. researchgate.netresearchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and more reactive. mdpi.com For (2-Ethoxynaphthalen-1-yl)methanamine, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system and the lone pair of the nitrogen atom in the methanamine group. The LUMO would likely be distributed over the aromatic π-system of the naphthalene rings.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -5.8 eV | Indicates electron-donating capability, localized on the naphthalene ring and amine group. |

| ELUMO | ~ -0.9 eV | Indicates electron-accepting capability, distributed across the aromatic system. |

| Energy Gap (ΔE) | ~ 4.9 eV | A relatively large gap suggests high kinetic stability and low chemical reactivity. nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution, with different colors representing varying electrostatic potentials.

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen and oxygen atoms. These sites represent the most likely areas for electrophilic attack. nih.gov The primary amine group's nitrogen atom, with its lone pair of electrons, would be a prominent nucleophilic center. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms of the amine group (N-H) and the aromatic ring, indicating sites susceptible to nucleophilic attack. Studies on related Schiff bases derived from 2-ethoxy-1-naphthaldehyde (B42516) have confirmed negative potentials around the nitrogen and oxygen atoms, which aligns with these predictions. nih.gov

The chemical structure of this compound contains a primary amine (-CH₂NH₂), which confers basic properties due to the lone pair of electrons on the nitrogen atom. This lone pair can readily accept a proton (H⁺).

Computational methods can predict the pKa value and the energetics of protonation. The most favorable site for protonation is unequivocally the nitrogen atom. The proton affinity—the negative of the enthalpy change for the protonation reaction in the gas phase—can be calculated to quantify this. The resulting ammonium (B1175870) cation would be stabilized by the electron-donating character of the attached alkyl and naphthalene groups.

| Parameter | Predicted Value | Description |

|---|---|---|